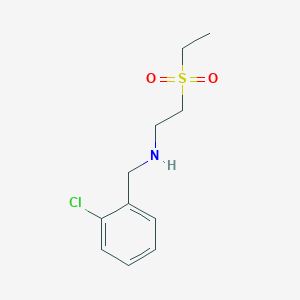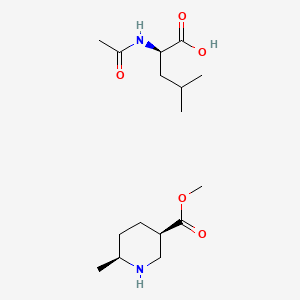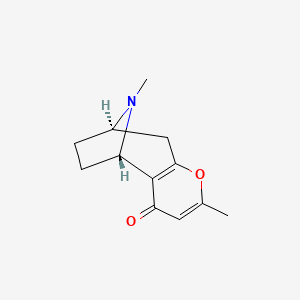
Isobellendine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobellendine is a naturally occurring alkaloid derived from the plant Bellendena montana, which is endemic to Tasmania . It has a molecular formula of C12H15NO2 and a molecular weight of 205.26 g/mol . This compound is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobellendine involves several steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the desired alkaloid structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Bellendena montana, followed by purification using chromatographic techniques . The process ensures that the compound is obtained in high purity, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Isobellendine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Isobellendine has been studied for its various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isobellendine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Isobellendine is structurally similar to other alkaloids isolated from Bellendena montana, such as bellendine and darlingine . it is unique in its specific chemical structure and biological activities. Compared to these similar compounds, this compound may exhibit distinct pharmacological properties, making it a valuable compound for further research and development.
List of Similar Compounds
- Bellendine
- Darlingine
- 5,11-Dihydrothis compound
- 2,3-Dihydrobellendine
- 2,3-Epidihydrobellendine
- 2,3-Dihydrodarlingine
- 3α-Acetoxy-6β-Isobutoxytropane
- 6β-Acetoxy-3α-Isobutoxytropane
- 3α-Acetoxy-6β-Hydroxytropane
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(1S,9R)-5,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one |
InChI |
InChI=1S/C12H15NO2/c1-7-5-10(14)12-9-4-3-8(13(9)2)6-11(12)15-7/h5,8-9H,3-4,6H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
OYJUJMOLCYMHNE-BDAKNGLRSA-N |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C[C@H]3CC[C@@H]2N3C |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)CC3CCC2N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


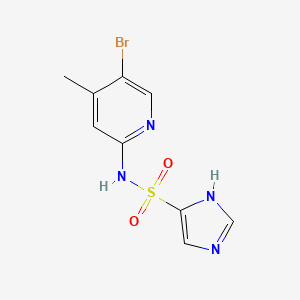
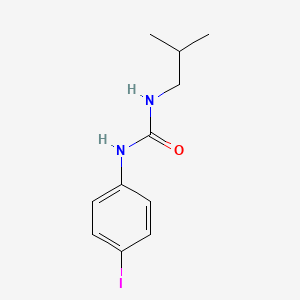
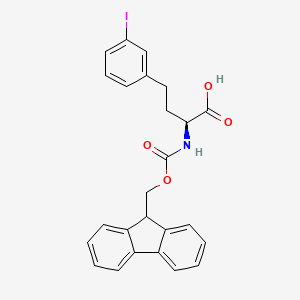
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
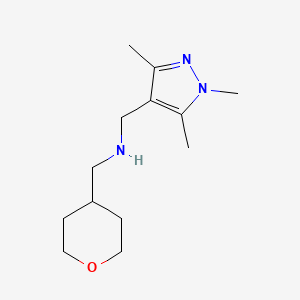
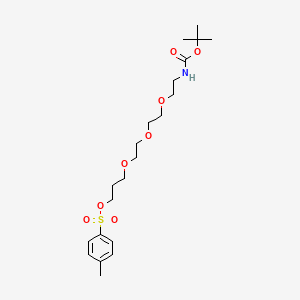
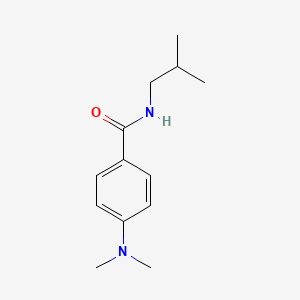
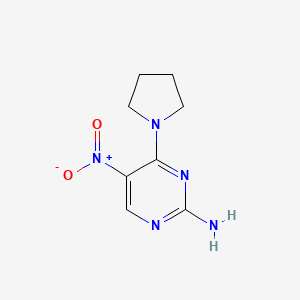

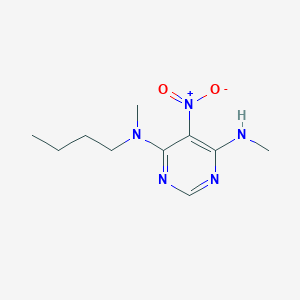
![3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14903075.png)
